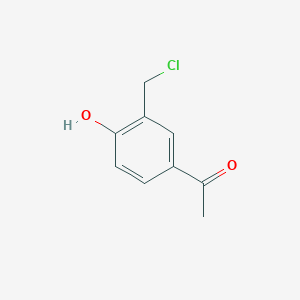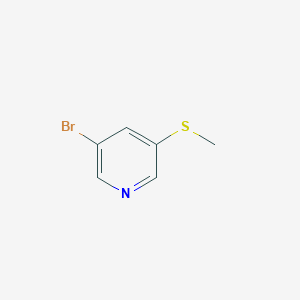
TyrLysSerAspSerPheTyrGlyLeuMet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TyrLysSerAspSerPheTyrGlyLeuMet, commonly known as TK5, is a peptide that has recently gained attention in the scientific community due to its potential applications in various fields. This peptide is composed of nine amino acids and has a molecular weight of 1300 Da.
Wirkmechanismus
The mechanism of action of TK5 is not fully understood. However, it has been suggested that TK5 exerts its effects by binding to specific receptors on the surface of cells. This binding activates intracellular signaling pathways that lead to the observed biological effects.
Biochemical and Physiological Effects:
TK5 has been shown to have a range of biochemical and physiological effects. In cancer cells, TK5 inhibits cell growth and induces apoptosis by activating caspase-3 and -9. In bacterial cells, TK5 disrupts the cell membrane, leading to cell death. In neuronal cells, TK5 protects against oxidative stress and reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TK5 in lab experiments is its stability. TK5 is resistant to proteases and can maintain its biological activity even in harsh conditions. However, one limitation of using TK5 is its high cost. The synthesis process is expensive and may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for TK5 research. One direction is to further investigate the mechanism of action of TK5. Understanding how TK5 binds to receptors and activates intracellular signaling pathways can provide insight into how it exerts its biological effects. Another direction is to explore the potential applications of TK5 in drug development. Developing TK5-based drugs for cancer, bacterial infections, and neurodegenerative diseases can have significant therapeutic benefits. Finally, future research can focus on optimizing the synthesis process of TK5 to reduce costs and increase its accessibility for scientific research.
Synthesemethoden
TK5 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves coupling protected amino acids onto a solid support, which is then deprotected and cleaved to obtain the desired peptide. The purity of the final product can be determined using high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
TK5 has been shown to have potential applications in various fields of scientific research. In cancer research, TK5 has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, TK5 has been shown to have antibacterial properties and can be used to develop new antibiotics. Furthermore, TK5 has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
135690-48-1 |
|---|---|
Molekularformel |
C56H80N12O16S |
Molekulargewicht |
1209.4 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H80N12O16S/c1-31(2)23-40(52(80)62-38(48(59)76)20-22-85-3)61-46(73)28-60-50(78)41(26-34-14-18-36(72)19-15-34)64-53(81)42(25-32-9-5-4-6-10-32)65-55(83)45(30-70)68-54(82)43(27-47(74)75)66-56(84)44(29-69)67-51(79)39(11-7-8-21-57)63-49(77)37(58)24-33-12-16-35(71)17-13-33/h4-6,9-10,12-19,31,37-45,69-72H,7-8,11,20-30,57-58H2,1-3H3,(H2,59,76)(H,60,78)(H,61,73)(H,62,80)(H,63,77)(H,64,81)(H,65,83)(H,66,84)(H,67,79)(H,68,82)(H,74,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI-Schlüssel |
ONJQALZQTBFYIT-NVAZTIMOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |
Sequenz |
YKSDSFYGLM |
Synonyme |
anatachykinin B RTK B RTK-B Tyr-Lys-Ser-Asp-Ser-Phe-Tyr-Gly-Leu-Met-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
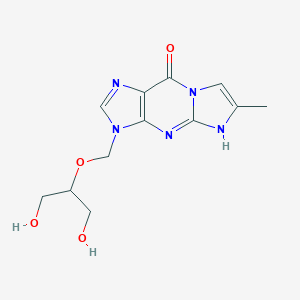
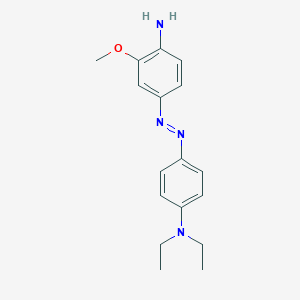
![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)
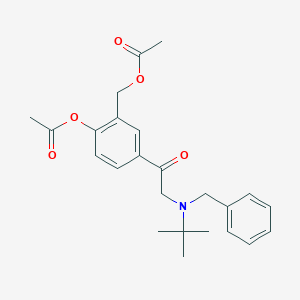

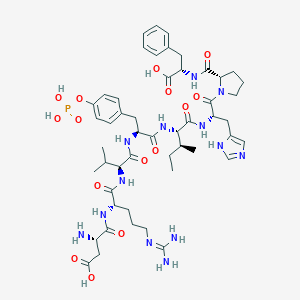
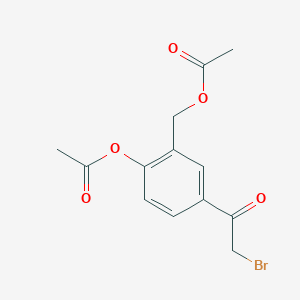
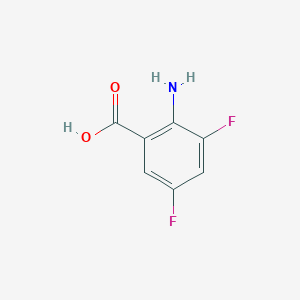
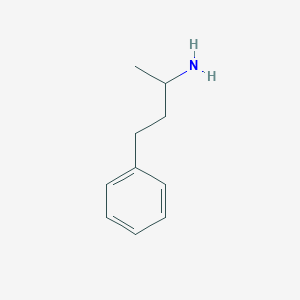
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)
